molecular formula C10H12BrNO B11712894 2-Bromo-4-(oxan-4-yl)pyridine

2-Bromo-4-(oxan-4-yl)pyridine

Cat. No.: B11712894
M. Wt: 242.11 g/mol
InChI Key: PYDDZNFRNPYWTO-UHFFFAOYSA-N
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Description

2-Bromo-4-(oxan-4-yl)pyridine is an organic compound with the molecular formula C10H12BrNO. It is a derivative of pyridine, where the bromine atom is substituted at the second position and the oxan-4-yl group is attached at the fourth position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(oxan-4-yl)pyridine can be achieved through several methods. One common approach involves the bromination of 4-(oxan-4-yl)pyridine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes or the use of automated reactors to ensure consistent quality and yield. The choice of brominating agents and solvents may also be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(oxan-4-yl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide or tetrahydrofuran.

    Coupling Reactions: Palladium catalysts, such as palladium acetate, along with bases like potassium carbonate, are used in these reactions. The reactions are usually performed in solvents like toluene or ethanol.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: Products include 4-(oxan-4-yl)pyridine derivatives with various substituents replacing the bromine atom.

    Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.

    Oxidation and Reduction: Products can range from alcohols and ketones to fully reduced hydrocarbons.

Scientific Research Applications

2-Bromo-4-(oxan-4-yl)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(oxan-4-yl)pyridine depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The bromine atom and the oxan-4-yl group can influence the compound’s binding affinity and specificity, leading to different biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(oxan-4-yl)pyridine: A positional isomer with the bromine atom at the fourth position and the oxan-4-yl group at the second position.

    2-Bromo-4-(oxan-4-yl)benzene: A similar compound with a benzene ring instead of a pyridine ring.

    2-Bromo-4-(oxan-4-yl)thiophene: A thiophene analog with similar substituents.

Uniqueness

2-Bromo-4-(oxan-4-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

2-bromo-4-(oxan-4-yl)pyridine

InChI

InChI=1S/C10H12BrNO/c11-10-7-9(1-4-12-10)8-2-5-13-6-3-8/h1,4,7-8H,2-3,5-6H2

InChI Key

PYDDZNFRNPYWTO-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC(=NC=C2)Br

Origin of Product

United States

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